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molecular formula C8H14N2O2 B8580406 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

Cat. No. B8580406
M. Wt: 170.21 g/mol
InChI Key: WAMXOVNLFIASSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04985569

Procedure details

Among two types of said reducing reaction, the former type reaction will be completed within 0.5 to 6 hours, when 1 equivalent amount of 7a-nitromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine or a salt thereof and 3 to 10 equivalent amount of the acid and 3 to 10 equivalent amount of the metal or the metal salt were dissolved in a suitable solvent to stir the mixture at room temperature. As the solvent, methanol, ethanol, n-propanol, i-propanol or the like alcohol; water; or a mixture of water and an alcohol may be listed. After completion of the reaction, insoluble matters were filtered off, the filtrate was, if necessary, concentrated in vacuo, adding thereto an alkali solution, filtering off, if necessary, insoluble matters, distilling out the solvent, extracting with use of an organic solvent, concentrating the extract, and distilling the residue; or after completion of the reaction, an alkali carbonate or a solution thereof was added to the reaction mixture, filtering off formed insoluble matters, concentrating the filtrate in vacuo, dissolving or suspending the resulting residue in an organic solvent, stirring same for 1 to 12 hours at 20° C., while introducing ammonia gas, filtering-off insoluble matters, concentrating the filtrate in vacuo, and then distilling in vacuo to afford the desired 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (Compound III). As the alkali for alkalidizing the reaction mixture, sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium hydrogen carbonate or the like may be listed. As the extraction solvent, methylene chloride, chloroform, ethyl ether, ethyl acetate or the like may be listed. While, as the basic carbonate, sodium carbonate, sodium hydrogen carbonate, potassium carbonate, potassium hydrogen carbonate, calcium carbonate or the like may be listed. As the organic solvent for dissolving or suspending the residue, benzene, toluene, tetrahydrofuran, dioxane or the like ether solvent; methanol, ethanol, i-propanol, n-propanol, i-butanol, n-butanol or the like alcoholic solvent may be listed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2)([O-])=O.CO.C(O)C.C(=O)([O-])[O-]>O.C(O)(C)C.C(O)CC>[NH2:1][CH2:4][C:5]12[CH2:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC12CCCN2CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir the mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
the former type reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, insoluble matters
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
if necessary, concentrated in vacuo
ADDITION
Type
ADDITION
Details
adding
FILTRATION
Type
FILTRATION
Details
an alkali solution, filtering off
DISTILLATION
Type
DISTILLATION
Details
if necessary, insoluble matters, distilling out the solvent
EXTRACTION
Type
EXTRACTION
Details
extracting with use of an organic solvent
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the extract
DISTILLATION
Type
DISTILLATION
Details
distilling the residue
CUSTOM
Type
CUSTOM
Details
or after completion of the reaction
FILTRATION
Type
FILTRATION
Details
filtering off
CUSTOM
Type
CUSTOM
Details
formed insoluble matters
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolving
STIRRING
Type
STIRRING
Details
stirring same for 1 to 12 hours at 20° C.
Duration
6.5 (± 5.5) h
ADDITION
Type
ADDITION
Details
while introducing ammonia gas
CONCENTRATION
Type
CONCENTRATION
Details
filtering-off insoluble matters, concentrating the filtrate in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilling in vacuo

Outcomes

Product
Details
Reaction Time
3.25 (± 2.75) h
Name
Type
product
Smiles
NCC12CCCN2CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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